molecular formula C26H21N5O2S2 B11490372 3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole

3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole

Cat. No.: B11490372
M. Wt: 499.6 g/mol
InChI Key: TZYMMVLVVUWCFT-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the 1,3,4-thiadiazole family. Its chemical structure combines a 1,3,4-thiadiazole core with aromatic moieties, making it an intriguing candidate for various applications. Let’s explore further!

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

  • Starting Materials:

      N-(4-nitrophenyl)acetohydrazonoyl bromide: and serve as the key starting materials.

  • Intermediate Formation:

    • The reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
  • 1,3,4-Thiadiazole Formation:

    • The targeted 1,3,4-thiadiazolyl derivatives are prepared by reacting the above hydrazine derivatives with hydrazonoyl chloride derivatives.
    • Another route involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol, yielding the corresponding 1,3,4-thiadiazole derivatives.

Industrial Production:

While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation, Reduction, and Substitution Reactions: are common.

  • Reagents like hydrazonoyl chlorides , methyl hydrazinecarbodithioate , and hydrazinecarbothioamide play crucial roles.
  • Major products include the 1,3,4-thiadiazole derivatives formed during these reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity and potential applications in materials science.

Biology and Medicine:

  • Studied for its biological activities (e.g., antimicrobial, antitumor).
  • May interact with specific molecular targets.

Industry:

  • Potential applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular components or signaling pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, this compound’s unique structure sets it apart. Researchers often compare it to related 1,3,4-thiadiazoles.

Properties

Molecular Formula

C26H21N5O2S2

Molecular Weight

499.6 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C26H21N5O2S2/c32-31(33)23-14-12-20(13-15-23)25-27-21(17-34-25)18-35-26-29-28-24(16-11-19-7-3-1-4-8-19)30(26)22-9-5-2-6-10-22/h1-10,12-15,17H,11,16,18H2

InChI Key

TZYMMVLVVUWCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=CC=C3)SCC4=CSC(=N4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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